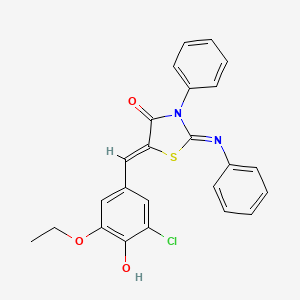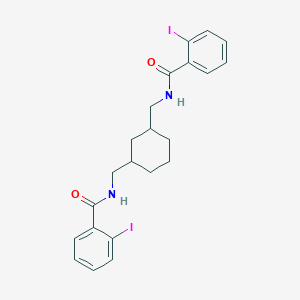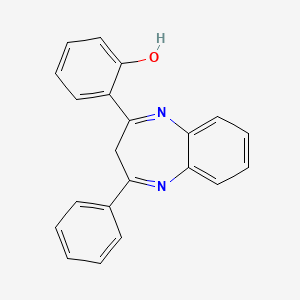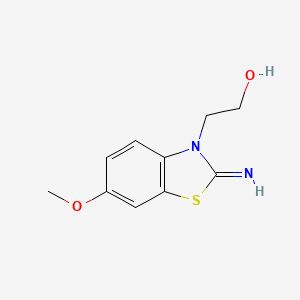
(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of the phenyl groups: This step might involve the use of Grignard reagents or other organometallic compounds.
Substitution reactions: Introducing the chloro, ethoxy, and hydroxy groups can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound might exhibit similar properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazolidinones are explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Exhibiting a range of biological activities.
Iminothiazolidinones: Similar structure but with different substituents.
Uniqueness
What sets (2Z,5Z)-5-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE apart is its specific combination of functional groups, which might confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H19ClN2O3S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-20-14-16(13-19(25)22(20)28)15-21-23(29)27(18-11-7-4-8-12-18)24(31-21)26-17-9-5-3-6-10-17/h3-15,28H,2H2,1H3/b21-15-,26-24? |
InChI Key |
GPDMUHDHUZRHRG-POLMPROESA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B11524847.png)
![(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11524865.png)
![3-methyl-N-[1-phenyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11524870.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)](/img/structure/B11524872.png)
![N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11524878.png)
![Ethyl 1-{[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11524880.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone](/img/structure/B11524883.png)

![6-[(2Z)-4-(4-bromophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11524902.png)
![(2E)-3-Benzyl-2-{[4-(chlorodifluoromethoxy)phenyl]imino}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11524907.png)
![4-{(E)-[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2-nitrophenol](/img/structure/B11524913.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11524919.png)
